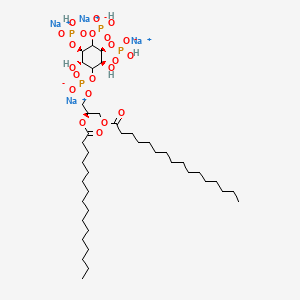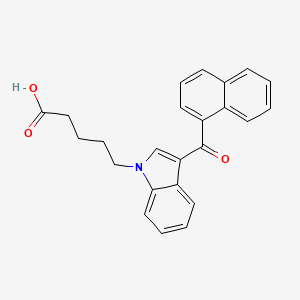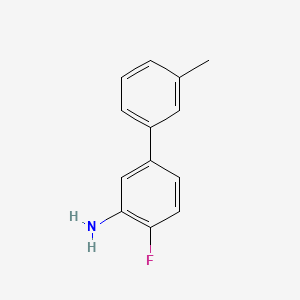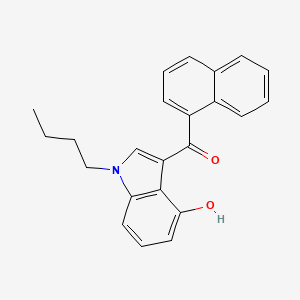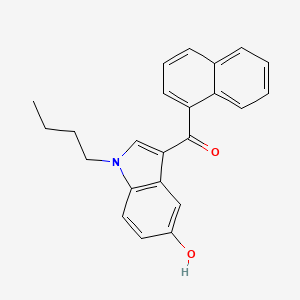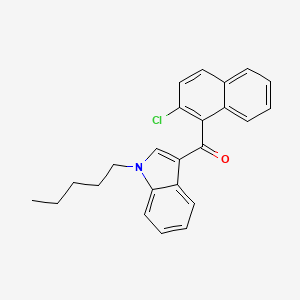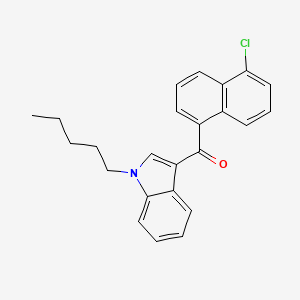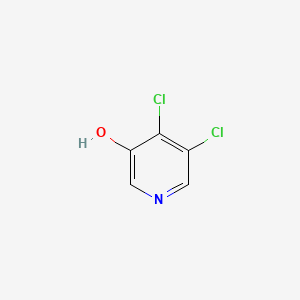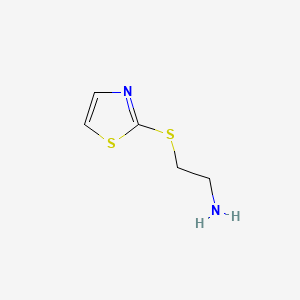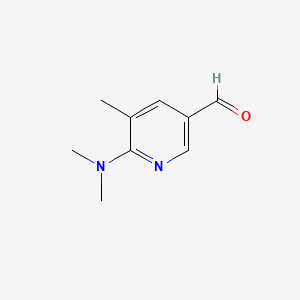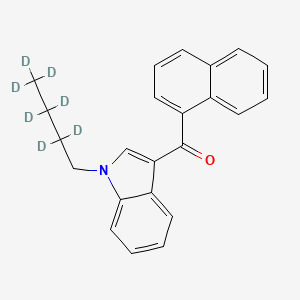
JWH 073-d7 (exempt preparation)
Descripción general
Descripción
JWH 073-d7 (exempt preparation) is a compound that contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of JWH 073 (exempt preparation) by GC- or LC- mass spectrometry (MS) .
Molecular Structure Analysis
The molecular formula of JWH 073-d7 is C23H14D7NO2 . The average mass is 350.461 Da .Chemical Reactions Analysis
JWH-073 and its variants, including JWH 073-d7, are known to undergo various chemical reactions. For instance, JWH-018 and JWH-073 have been detected in human blood samples using a rapid ultra-performance liquid chromatography–tandem mass spectrometry method . The samples underwent liquid–liquid extraction at pH 10.2 into ethyl ether .Physical And Chemical Properties Analysis
JWH 073-d7 is typically supplied as a solution in methanol . The molecular weight of the compound is 350.50 .Aplicaciones Científicas De Investigación
Analytical Method Development
A key application of JWH 073-d7 in scientific research is in the development and validation of analytical methods. Kacinko et al. (2011) developed a method for the quantification of JWH-018, JWH-073, and other related compounds in human blood using liquid chromatography-tandem mass spectrometry. This method is vital for the qualitative and quantitative analysis of these compounds in biological samples (Kacinko et al., 2011).
Forensic and Toxicological Analysis
In forensic and toxicological studies, JWH 073-d7 serves as an essential compound. Kim et al. (2013) investigated the deposition of JWH-018 and JWH-073 in hair, establishing methods to detect these substances and their metabolites in hair samples. This research is crucial for forensic applications, particularly in drug testing and legal cases (Kim et al., 2013).
Biosensor Development
JWH 073-d7 has been used in the development of biosensors. Sanli et al. (2019) designed an electrochemical biosensor for the detection of synthetic cannabinoids, including JWH-073. This biosensor uses antibody-immobilized magnetic nanoparticles, demonstrating the potential of JWH 073-d7 in advancing drug detection technology (Sanli et al., 2019).
Drug Purity Assessment
Research by Ginsburg et al. (2012) on the purity of synthetic cannabinoids like JWH-073 provided insights into the quality of these compounds when sold online. This study has implications for understanding the risks associated with the use of these substances (Ginsburg et al., 2012).
Metabolite Analysis
Chimalakonda et al. (2011) focused on identifying metabolites of JWH-018 and JWH-073 in human urine. This research is essential for understanding the metabolism and excretion of these synthetic cannabinoids, which has significant implications for drug testing and public health (Chimalakonda et al., 2011).
Drug Trafficking Investigations
A study by Choi et al. (2013) developed a GC-MS method to identify and quantify synthetic cannabinoids, including JWH-073, in materials seized during drug trafficking. This research aids law enforcement agencies in the detection and control of illegal synthetic cannabinoid distribution (Choi et al., 2013).
Safety And Hazards
JWH-073, the parent compound of JWH 073-d7, is a synthetic cannabinoid and is considered a drug of abuse . It has been classified as a Schedule I substance in the United States , indicating that it has a high potential for abuse and no accepted medical use. It is also illegal in several other countries .
Direcciones Futuras
As a synthetic cannabinoid, JWH-073 and its variants, including JWH 073-d7, are subjects of ongoing research. The therapeutic potential of this class of biologic compounds is yet to be fully realized . More research and development must be done before we can understand the cause of chronic pain states and realize the therapeutic potential of this class of biologic compounds .
Propiedades
IUPAC Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHHSMPMLNVGS-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016395 | |
| Record name | JWH-073-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 073-d7 (exempt preparation) | |
CAS RN |
1415744-43-2 | |
| Record name | JWH-073-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



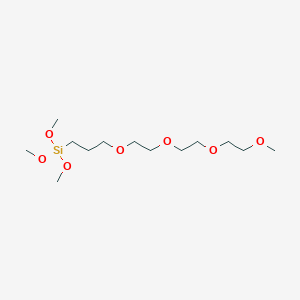
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
